molecular formula C7H10Cl2N4O B043634 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride CAS No. 42815-81-6

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

Cat. No.: B043634
CAS No.: 42815-81-6
M. Wt: 237.08 g/mol
InChI Key: UZKDIIREFHOETA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride typically involves the reaction of 2-hydroxybenzimidazole with suitable amination reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual amino and hydroxyl functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in fluorometric labeling and biochemical assays .

Properties

IUPAC Name

5,6-diamino-1,3-dihydrobenzimidazol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKDIIREFHOETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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